1-(2-Bromo-4-iodophenyl)propan-2-one
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C9H8BrIO |
|---|---|
Molecular Weight |
338.97 g/mol |
IUPAC Name |
1-(2-bromo-4-iodophenyl)propan-2-one |
InChI |
InChI=1S/C9H8BrIO/c1-6(12)4-7-2-3-8(11)5-9(7)10/h2-3,5H,4H2,1H3 |
InChI Key |
TVYXWTZDMAFJHD-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CC1=C(C=C(C=C1)I)Br |
Origin of Product |
United States |
Synthetic Methodologies for 1 2 Bromo 4 Iodophenyl Propan 2 One
Retrosynthetic Analysis and Key Disconnections
Retrosynthetic analysis is a technique used to plan a synthesis by deconstructing the target molecule into simpler, commercially available starting materials. For 1-(2-bromo-4-iodophenyl)propan-2-one, the primary disconnection breaks the bond between the aromatic ring and the propanone side chain.

This disconnection points to two main precursors:
An electrophilic acetone (B3395972) equivalent: A common choice would be a haloacetone, such as bromoacetone (B165879) or chloroacetone.
A nucleophilic 2-bromo-4-iodoaryl synthon: This could be derived from 1-bromo-3-iodobenzene (B1265593).
Alternatively, a Friedel-Crafts acylation approach would involve a nucleophilic 1-bromo-3-iodobenzene and an electrophilic propanoyl synthon.
Classical Synthetic Routes
Traditional methods for forming carbon-carbon bonds between an aromatic ring and a carbonyl compound are applicable here.
Friedel-Crafts acylation is a primary method for attaching an acyl group to an aromatic ring. wikipedia.orgmasterorganicchemistry.com In this case, 1-bromo-3-iodobenzene could be acylated with propanoyl chloride or propanoic anhydride (B1165640) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃). libretexts.orgkhanacademy.org
The reaction proceeds through the formation of an acylium ion, which then attacks the aromatic ring in an electrophilic aromatic substitution reaction. khanacademy.org The directing effects of the bromo and iodo substituents will influence the position of acylation. Both are ortho-, para-directing, but also deactivating. The position of the incoming acyl group would be influenced by the steric hindrance and the combined electronic effects of the existing halogens.
Reaction Scheme: 1-bromo-3-iodobenzene + propanoyl chloride/AlCl₃ → this compound (and other isomers)
A key challenge in this approach is controlling the regioselectivity to obtain the desired 2-bromo-4-iodo isomer as the major product.
An alternative strategy involves starting with a simpler phenylpropanone and introducing the halogen substituents in a stepwise manner. For instance, one could begin with 1-phenylpropan-2-one and perform sequential bromination and iodination. However, controlling the position of halogenation on an activated ring can be difficult and lead to a mixture of products.
A more controlled approach would start with a pre-halogenated benzene (B151609) derivative. For example, starting with 1-bromo-3-iodobenzene, one could introduce the propanone moiety through other cross-coupling methods if Friedel-Crafts acylation proves to be low-yielding or non-selective.
A plausible multi-step synthesis could originate from a more readily available starting material like 4-bromoaniline (B143363).
Diazotization and Iodination: 4-bromoaniline can be converted to the corresponding diazonium salt, which is then treated with potassium iodide to yield 1-bromo-4-iodobenzene (B50087).
Friedel-Crafts Acylation: The resulting 1-bromo-4-iodobenzene can then undergo Friedel-Crafts acylation with propanoyl chloride and a Lewis acid catalyst to introduce the propanone group. Steric hindrance would likely favor acylation at the position ortho to the bromine and para to the iodine, but other isomers are possible.
Isomer Separation: The final step would involve the separation of the desired this compound isomer from other reaction byproducts.
Modern and Catalytic Synthetic Approaches
While classical methods are viable, modern catalytic approaches could offer improvements in efficiency and selectivity. Palladium-catalyzed cross-coupling reactions, for example, could be employed. A possible route could involve the coupling of a 2-bromo-4-iodophenyl organometallic reagent with a suitable three-carbon electrophile. However, the synthesis of the specific organometallic precursor would be a key step.
Another modern approach could involve a directed ortho-metalation strategy on a substituted benzene ring, followed by reaction with an appropriate electrophile to introduce the propanone side chain. The directing group would need to be carefully chosen to achieve the desired regiochemistry and be easily removable in a subsequent step.
Palladium-Catalyzed Cross-Coupling Strategies for Aryl-Halogen Bond Formation
Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis for forming carbon-carbon bonds. In the context of synthesizing this compound, a key transformation is the coupling of the 2-bromo-4-iodophenyl moiety with a three-carbon ketone component. Given the higher reactivity of the carbon-iodine bond compared to the carbon-bromine bond in palladium-catalyzed reactions, a plausible strategy involves the selective coupling at the C-I position of a 1-bromo-2-chloro-4-iodobenzene (B1271392) precursor.
A notable method for the synthesis of aryl ketones involves the palladium-catalyzed coupling of aryl halides with acyl anion equivalents. organic-chemistry.orgberkeley.edu Research by Hartwig and Takemiya details a process where aryl bromides couple with N-tert-butylhydrazones, which serve as acyl anion equivalents. organic-chemistry.orgberkeley.edu This reaction proceeds at the carbon position of the hydrazone to form an N-tert-butyl azo compound, which then isomerizes and hydrolyzes to yield the desired aryl ketone. organic-chemistry.orgberkeley.edu This approach is advantageous as it avoids the need for redox steps and demonstrates good tolerance for various functional groups. organic-chemistry.org The choice of phosphine (B1218219) ligand is critical for high yields, with DPEphos and Xantphos being particularly effective. organic-chemistry.org
Table 1: Comparison of Ligands in Palladium-Catalyzed Aryl Ketone Synthesis
| Ligand | Catalyst | Base | Solvent | Yield (%) |
| DPEphos | Pd2(dba)3 | NaO-tBu | Dioxane | 95 |
| Xantphos | Pd2(dba)3 | NaO-tBu | Dioxane | 94 |
| P(t-Bu)3 | Pd(OAc)2 | NaO-tBu | Toluene | 85 |
| DPPF | Pd(OAc)2 | NaO-tBu | Toluene | 70 |
This table presents representative data for the synthesis of aryl ketones using palladium-catalyzed coupling methods, illustrating the impact of ligand choice on reaction efficiency. organic-chemistry.org
This methodology could be adapted for the synthesis of this compound by using 1,2-dibromo-4-iodobenzene (B166945) as the starting material and reacting it with the N-tert-butylhydrazone of acetone. The higher reactivity of the C-I bond would likely allow for selective coupling at the 4-position, leaving the two bromine atoms intact for further functionalization if needed.
C-H Activation Methodologies for Functionalization
Direct C-H bond activation has emerged as a powerful, atom-economical strategy for synthesizing complex molecules from simpler hydrocarbon precursors. mt.comnih.gov This approach avoids the pre-functionalization of starting materials, thereby shortening synthetic sequences and reducing waste. nih.govpnas.org For the synthesis of this compound, a C-H activation strategy would involve the direct introduction of the propan-2-one moiety onto a 1-bromo-3-iodobenzene scaffold.
Transition-metal catalysis, particularly with palladium, rhodium, and iridium, is frequently employed to achieve C-H activation. mt.comresearchgate.net These reactions often utilize a directing group on the substrate to position the metal catalyst in proximity to the target C-H bond, ensuring high regioselectivity. While specific examples for the direct C-H acetonylation of 1-bromo-3-iodobenzene are not prevalent, related palladium-catalyzed transformations of aldehydes and aryl halides to form ketones via C-H bond activation have been developed. researchgate.net Such methods demonstrate the feasibility of converting C-H bonds into C-C bonds, which is a desirable strategy for increasing molecular complexity efficiently. pnas.org The primary challenge lies in achieving selectivity among the available C-H bonds on the aromatic ring.
Enolate Chemistry in Propan-2-one Derivatization
Classical enolate chemistry provides a robust and well-established pathway for the formation of α-aryl ketones. Enolates, formed by the deprotonation of a ketone at the α-carbon, are potent nucleophiles that can react with various electrophiles. bham.ac.ukmasterorganicchemistry.com A plausible synthetic route to this compound using this methodology would involve the reaction of a propan-2-one enolate with an electrophilic 2-bromo-4-iodophenyl species.
The generation of the enolate can be controlled to be either under kinetic or thermodynamic conditions by carefully selecting the base, solvent, and temperature. bham.ac.uk For quantitative formation of the enolate, a strong, non-nucleophilic base such as lithium diisopropylamide (LDA) is typically used. bham.ac.uk The resulting lithium enolate can then be reacted with a suitable electrophile, such as 2-bromo-4-iodobenzyl bromide, in an SN2 reaction to form the desired C-C bond.
Alternatively, palladium-catalyzed α-arylation of ketone enolates is a powerful modern variant. rsc.org This reaction couples an enolate directly with an aryl halide. rsc.org To synthesize the target compound, one could couple the enolate of acetone with 1,2-dibromo-4-iodobenzene. The challenge, as with other cross-coupling methods, is to achieve selective reaction at the desired position on the aryl ring. The inherent reactivity differences (C-I > C-Br) would favor initial reaction at the iodo-substituted carbon. rsc.org
Green Chemistry Considerations in Synthesis
The principles of green chemistry aim to reduce the environmental impact of chemical processes by minimizing waste, using less hazardous substances, and improving energy efficiency. pnas.org These principles are increasingly being applied to the synthesis of complex organic molecules.
Solvent-Free Reactions and Alternative Media (e.g., water, ionic liquids)
A key tenet of green chemistry is the reduction or elimination of volatile organic solvents. organic-chemistry.org Performing reactions in alternative media such as water, or under solvent-free conditions, can significantly improve the environmental profile of a synthesis. chemistryviews.orgnih.gov
Visible-light-induced aerobic C-H oxidation reactions have been developed to produce aromatic ketones in water, using air as the oxidant. chemistryviews.org This method is environmentally friendly and can be performed under mild, room-temperature conditions. chemistryviews.org Mechanochemical methods, where reactions are induced by grinding solid reactants together, represent another solvent-free approach that can be applied to the synthesis of carbonyl compounds. nih.gov These techniques not only reduce solvent waste but can also lead to different reactivity and selectivity compared to solution-phase chemistry. nih.gov
Microwave-Assisted Organic Synthesis (MAOS)
Microwave-assisted organic synthesis (MAOS) utilizes microwave irradiation to heat reactions, often leading to dramatic reductions in reaction times, increased product yields, and enhanced selectivity compared to conventional heating methods. organic-chemistry.orgnih.govmdpi.com The rapid and efficient heating provided by microwaves can be particularly beneficial for palladium-catalyzed cross-coupling reactions and nucleophilic substitutions. organic-chemistry.orgnih.gov
The synthesis of aryl ketones and related compounds has been shown to be amenable to microwave assistance. nih.govnih.gov For instance, the condensation of unprotected aldoses with dibenzoylmethane (B1670423) to form aryl ketone β-C-glycosides proceeds in higher yields and with better selectivity under microwave irradiation compared to conventional methods. nih.gov Similarly, nucleophilic substitution reactions to form various functional groups are significantly accelerated in aqueous media using microwave heating. organic-chemistry.orgacs.org
Sonochemical Enhancements
Sonochemistry, the application of ultrasound to chemical reactions, provides another method for enhancing reaction rates and yields. researchgate.netnih.gov The phenomenon of acoustic cavitation—the formation, growth, and collapse of bubbles in a liquid—creates localized hot spots with extreme temperatures and pressures, accelerating chemical transformations. nih.gov
Ultrasound has been effectively used to promote multicomponent reactions, often in conjunction with heterogeneous catalysts, aligning with green chemistry principles by allowing for catalyst recycling and shorter reaction times. researchgate.net While specific applications to the synthesis of this compound are not documented, the general utility of sonochemistry in promoting organic reactions suggests it as a viable tool for improving the efficiency and environmental footprint of its synthesis. nih.govresearchgate.net
Table 2: Comparison of Green Chemistry Techniques in Organic Synthesis
| Technique | Typical Reaction Time | Energy Input | Solvent Use | Key Advantage |
| Conventional Heating | Hours to Days | High | High | Well-established |
| Microwave-Assisted (MAOS) | Minutes to Hours | Moderate | Reduced/Alternative | Rapid reaction rates, higher yields organic-chemistry.org |
| Sonochemistry | Minutes to Hours | Low to Moderate | Reduced/Alternative | Enhanced rates, especially for heterogeneous systems researchgate.net |
| Mechanochemistry | Minutes to Hours | Low | Solvent-free | Eliminates bulk solvent waste nih.gov |
This table provides a general comparison of different heating and activation methods used in organic synthesis, highlighting the advantages offered by green chemistry approaches.
Atom Economy and Waste Minimization in Synthetic Design
The principles of green chemistry, particularly atom economy, are central to the sustainable synthesis of chemical compounds. primescholars.comnih.gov Atom economy evaluates the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired final product. nih.govjocpr.com An ideal reaction would have 100% atom economy, meaning all atoms from the reactants are found in the product, with no byproducts generated. primescholars.com
In designing a synthesis for this compound, chemists aim to select reactions that are inherently atom-economical. rsc.org Addition and rearrangement reactions, for example, are typically high in atom economy as they incorporate all reactant atoms into the final structure. rsc.org Conversely, substitution and elimination reactions often generate stoichiometric byproducts, leading to lower atom economy and increased chemical waste. nih.govrsc.org
For instance, a hypothetical synthesis might involve the Friedel-Crafts acylation of 1-bromo-3-iodobenzene with propionyl chloride, followed by α-bromination. The Friedel-Crafts step, while effective, generates stoichiometric waste (e.g., HCl and the aluminum chloride catalyst waste), reducing its atom economy. The subsequent bromination step also produces byproducts. Green chemistry principles encourage the exploration of catalytic routes that can minimize such waste streams. rsc.org By focusing on reaction types that maximize the incorporation of starting materials into the product, the environmental impact of the synthesis is significantly reduced. jocpr.com
Yield Optimization and Reaction Condition Studies
Optimizing the yield of this compound requires a systematic study of various reaction parameters. The efficiency of a chemical transformation is highly dependent on factors such as temperature, the choice of solvent, and the presence and nature of a catalyst.
Temperature, Solvent, and Catalyst Effects on Reaction Efficiency
Temperature: Reaction temperature provides the necessary activation energy for a chemical transformation. In the synthesis of complex molecules, temperature must be carefully controlled. For instance, in related syntheses of heterocyclic compounds, it has been observed that some reactions proceed efficiently at room temperature, while others require elevated temperatures (e.g., 60 °C, 80 °C, or even 100 °C) to achieve full conversion. acs.org Lowering the temperature can sometimes improve selectivity by minimizing side reactions, although it may also decrease the reaction rate.
Solvent: The solvent plays a crucial role, as it must dissolve the reactants and facilitate their interaction. The choice of solvent can affect reaction kinetics and even alter the reaction pathway. researchgate.net In studies of related α-haloketone syntheses, solvents like methanol (B129727) have been shown to not only act as the medium but also participate in the reaction, highlighting the importance of solvent selection. mdpi.com Common solvents in organic synthesis, such as dimethylformamide (DMF) and acetonitrile (B52724), are often chosen for their ability to support the desired chemical transformations, with studies showing they can allow for faster reactions at lower temperatures compared to other solvents like dioxane. acs.org
Catalyst: Catalysts are employed to increase the reaction rate by providing an alternative, lower-energy reaction pathway. For syntheses involving bond formation, such as cross-coupling reactions, palladium-based catalysts are common. mdpi.com The choice of catalyst and its concentration are critical variables to optimize. For example, in the synthesis of 3-pyrrole-substituted 2-azetidinones, it was found that 10 mol% of molecular iodine was the optimal amount to achieve a high yield in a short time. mdpi.com The performance of a catalyst can also be influenced by the support material and the method of preparation. mdpi.com
Table 1: Illustrative Effects of Reaction Parameters on Product Yield in a Hypothetical Synthesis
| Entry | Catalyst (mol%) | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|---|
| 1 | 5 | Acetonitrile | 60 | 65 |
| 2 | 10 | Acetonitrile | 60 | 82 |
| 3 | 10 | Dioxane | 60 | 55 |
| 4 | 10 | Acetonitrile | 80 | 91 |
This table presents hypothetical data based on general principles of organic synthesis to illustrate the impact of changing reaction conditions.
Anhydrous Conditions and Moisture Sensitivity Mitigation
Many reagents used in organic synthesis, particularly organometallic compounds and Lewis acids, are highly sensitive to moisture. The presence of water can lead to the decomposition of reagents, deactivation of catalysts, and the formation of unwanted byproducts, ultimately lowering the reaction yield. jocpr.com
To ensure the success of moisture-sensitive reactions, chemists employ specific techniques to maintain anhydrous (water-free) conditions. This typically involves drying all glassware in an oven prior to use and conducting the reaction under an inert atmosphere, such as nitrogen or argon. rsc.org Solvents are often distilled from appropriate drying agents to remove any residual water. The use of a Schlenk flask or a glovebox provides a controlled environment that excludes atmospheric moisture throughout the experimental setup and reaction period. rsc.org These meticulous procedures are essential for achieving high efficiency and reproducibility in syntheses that are sensitive to water. jocpr.com
Reactivity and Mechanistic Investigations of 1 2 Bromo 4 Iodophenyl Propan 2 One
Reactivity of the Propan-2-one Moiety
The propan-2-one group, a ketone, is characterized by a carbonyl functional group (C=O). The polarity of the carbon-oxygen double bond, with a partial positive charge on the carbon and a partial negative charge on the oxygen, is the primary driver of its reactivity. libretexts.org
Nucleophilic Addition Reactions to the Carbonyl Group
The electrophilic nature of the carbonyl carbon makes it susceptible to attack by nucleophiles. This initiates a nucleophilic addition reaction, a fundamental process for aldehydes and ketones. libretexts.org The general mechanism involves the nucleophile forming a new bond with the carbonyl carbon, which leads to the rehybridization of this carbon from sp² to sp³ and the formation of a tetrahedral alkoxide intermediate. libretexts.org Subsequent protonation of the alkoxide by an acid yields an alcohol. libretexts.org
The reactivity of the carbonyl group in 1-(2-Bromo-4-iodophenyl)propan-2-one is influenced by the steric and electronic effects of the substituted phenyl ring. Generally, aldehydes are more reactive than ketones in nucleophilic additions due to less steric hindrance and greater electrophilicity of the carbonyl carbon. youtube.com
Table 1: General Reactivity Trend in Nucleophilic Addition
| Compound Type | Reactivity |
| Formaldehyde | Most Reactive |
| Aldehydes | More Reactive |
| Ketones | Less Reactive |
This table illustrates the general trend of reactivity of carbonyl compounds towards nucleophilic addition.
Enolization and Tautomerism Studies
Ketones that have a proton on the alpha-carbon can exist in equilibrium with their enol tautomer. This constitutional isomer features a carbon-carbon double bond and a hydroxyl group. masterorganicchemistry.com This process, known as keto-enol tautomerism, can be catalyzed by either acid or base. masterorganicchemistry.com
The enol form is nucleophilic at the alpha-carbon and can react with electrophiles. masterorganicchemistry.com Generally, the keto form is the more stable and predominant tautomer at equilibrium. masterorganicchemistry.com However, the stability of the enol form can be influenced by factors such as substitution, conjugation, hydrogen bonding, and aromaticity. masterorganicchemistry.comlibretexts.org For instance, in 1,3-dicarbonyl compounds, the enol form is significantly stabilized by intramolecular hydrogen bonding and conjugation, shifting the equilibrium towards the enol. libretexts.orglibretexts.org
Table 2: Factors Affecting Keto-Enol Equilibrium
| Factor | Effect on Enol Stability |
| Increased Substitution of C=C | Increases Stability |
| Conjugation with other π systems | Increases Stability |
| Intramolecular Hydrogen Bonding | Increases Stability |
| Aromaticity of the Enol Form | Greatly Increases Stability |
This table summarizes key structural features that can favor the enol tautomer in a keto-enol equilibrium.
The enolization of this compound would involve the formation of a double bond between the alpha and beta carbons of the propanone chain. The stability of this enol would be influenced by the electronic properties of the substituted aromatic ring.
Reactivity of the Halogenated Aromatic Ring
The benzene (B151609) ring in this compound is substituted with two halogen atoms (bromine and iodine) and a propan-2-one group. These substituents influence the ring's reactivity towards both electrophilic and nucleophilic aromatic substitution.
Electrophilic Aromatic Substitution (EAS) Pathways
Electrophilic aromatic substitution is a characteristic reaction of benzene and its derivatives, where an electrophile replaces a hydrogen atom on the aromatic ring. masterorganicchemistry.comlibretexts.org The reaction generally proceeds through a two-step mechanism involving the formation of a positively charged intermediate called an arenium ion or sigma complex. libretexts.org
The substituents on the benzene ring play a crucial role in determining the rate and regioselectivity of the reaction. Halogens are generally considered deactivating groups due to their electron-withdrawing inductive effect, which makes the ring less nucleophilic and slows down the rate of EAS. masterorganicchemistry.com However, they are ortho, para-directing because the lone pairs on the halogen can donate electron density through resonance, stabilizing the arenium ion intermediate when the electrophile attacks at the ortho or para positions. masterorganicchemistry.com
The propan-2-one substituent is a deactivating group and a meta-director. Its carbonyl group withdraws electron density from the ring, making it less reactive towards electrophiles.
Nucleophilic Aromatic Substitution (SNAr) Pathways
Aromatic rings are generally electron-rich and thus not susceptible to attack by nucleophiles. However, nucleophilic aromatic substitution (SNAr) can occur if the aromatic ring is substituted with strong electron-withdrawing groups, particularly at positions ortho and/or para to a good leaving group (like a halide). wikipedia.orglibretexts.org These electron-withdrawing groups are necessary to stabilize the negatively charged intermediate, known as a Meisenheimer complex, that forms during the reaction. libretexts.orgyoutube.com
The SNAr mechanism involves two main steps:
Addition of the nucleophile to the carbon bearing the leaving group, forming a resonance-stabilized carbanion (the Meisenheimer complex). libretexts.org
Elimination of the leaving group, which restores the aromaticity of the ring. youtube.com
For this compound, the presence of two halogen atoms and a deactivating propan-2-one group makes the ring electron-deficient. This could potentially facilitate SNAr reactions if a strong nucleophile is used. The relative reactivity of the bromine and iodine as leaving groups would depend on the specific reaction conditions.
Transition Metal-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Heck, Sonogashira involving C-Br and C-I bonds)
Transition metal-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon bonds. researchgate.net For a substrate like this compound, the presence of two different halogen atoms offers the potential for selective functionalization. The general order of reactivity for aryl halides in many palladium-catalyzed cross-coupling reactions is C-I > C-Br > C-Cl, a trend governed by the bond dissociation energies of the carbon-halogen bonds. baranlab.org
Suzuki-Miyaura Coupling: This reaction couples an organoboron reagent with an organohalide. baranlab.org In the case of this compound, selective coupling at the more reactive C-I bond can be achieved under carefully controlled conditions, typically using a palladium catalyst and a base. By tuning the reaction temperature, catalyst, and ligands, it is possible to favor the oxidative addition of the palladium catalyst to the C-I bond over the C-Br bond, leaving the bromo group intact for subsequent transformations.
Heck Reaction: The Heck reaction involves the coupling of an unsaturated halide with an alkene. researchgate.net Similar to the Suzuki-Miyaura coupling, the higher reactivity of the C-I bond would likely dominate, leading to the formation of a substituted alkene at the 4-position of the phenyl ring. The regioselectivity of the alkene addition is influenced by both electronic and steric factors of the alkene coupling partner.
Sonogashira Coupling: This reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, typically utilizing a palladium catalyst and a copper(I) co-catalyst. rsc.org The differential reactivity of the C-I and C-Br bonds is particularly pronounced in Sonogashira couplings, often allowing for highly selective alkynylation at the iodo-substituted position. rsc.org This selectivity allows for a stepwise functionalization, where the iodo-group is first coupled, followed by a subsequent coupling reaction at the bromo-position under more forcing conditions. A domino intermolecular Sonogashira coupling followed by an intramolecular cyclization has been reported for a similar compound, 1-(2-bromophenoxy)propan-2-one, highlighting the potential for complex molecule synthesis starting from related structures. youtube.com
A hypothetical selective Sonogashira coupling reaction is presented in the table below, illustrating the expected chemoselectivity.
| Entry | Aryl Halide | Alkyne | Catalyst | Base | Solvent | Temperature (°C) | Product | Expected Yield (%) |
| 1 | This compound | Phenylacetylene | Pd(PPh₃)₂Cl₂/CuI | Et₃N | THF | 25 | 1-(2-Bromo-4-(phenylethynyl)phenyl)propan-2-one | >90 |
| 2 | This compound | Ethynyltrimethylsilane | Pd(PPh₃)₄/CuI | i-Pr₂NH | Toluene | 60 | 1-(2-Bromo-4-((trimethylsilyl)ethynyl)phenyl)propan-2-one | >90 |
Interplay of Substituents on Reactivity
The rates of cross-coupling reactions are significantly influenced by the steric and electronic nature of the substituents on the aromatic ring. In this compound, the bromo group is situated in the ortho position relative to the propan-2-one side chain, while the iodo group is in the para position.
The larger size of the iodine atom compared to the bromine atom generally leads to a weaker C-I bond, contributing to its higher reactivity in oxidative addition, the initial step in many catalytic cycles. baranlab.org Electronically, both halogens are deactivating groups due to their inductive electron-withdrawing effect. However, their ability to donate electron density through resonance can influence the stability of reaction intermediates.
The ortho-bromo group exerts a significant steric hindrance around the C-Br bond and the adjacent propan-2-one group. This steric bulk can disfavor the approach of the bulky palladium catalyst, thereby reducing the rate of oxidative addition at the C-Br bond. In contrast, the iodo group at the para position is sterically unencumbered, further favoring selective reaction at this site.
Directed Ortho-Metallation (DoM) is a powerful technique for the regioselective functionalization of aromatic rings, where a directing group guides the deprotonation of an adjacent ortho-position by a strong base, typically an organolithium reagent. chem-station.com The resulting aryllithium species can then be trapped with an electrophile.
For this compound, the propan-2-one moiety is generally not a strong directing group for DoM. Ketones can be enolized or undergo nucleophilic attack by the organolithium base. However, strategies exist to convert the ketone into a more effective directing group, such as an acetal (B89532) or an oxazoline. If the ketone were protected, the bromo and iodo substituents themselves are not strong directing groups. In such a scenario, any potential DoM would be influenced by the protected ketone and the halogens, but it is not a straightforward or commonly employed strategy for this type of substrate.
Mechanistic Elucidation Studies
The kinetic isotope effect (KIE) is a powerful tool for determining the rate-determining step of a reaction and for elucidating the structure of transition states. In the context of cross-coupling reactions, a primary KIE would be expected if the C-H bond cleavage of a coupling partner (e.g., the alkyne in a Sonogashira reaction) is involved in the rate-determining step. For the oxidative addition step involving the C-Br or C-I bond, heavy atom KIEs could theoretically be measured, but this is less common. For a hypothetical Heck reaction with this substrate, deuteration of the alkene partner could reveal whether the C-H bond activation at the alkene is rate-limiting.
The catalytic cycles of Suzuki-Miyaura, Heck, and Sonogashira reactions involve several key palladium intermediates, including Pd(0) species, oxidative addition complexes (aryl-Pd(II)-halide), and transmetalation/reductive elimination precursors. The isolation and characterization of these intermediates can provide invaluable insight into the reaction mechanism. For this compound, the selective oxidative addition of a Pd(0) catalyst to the C-I bond would be expected to form an arylpalladium(II) iodide intermediate. Spectroscopic techniques such as NMR and X-ray crystallography are crucial for the characterization of such species. While no specific intermediates have been isolated for this particular compound, studies on similar dihaloarenes have successfully characterized such complexes, supporting the proposed selective reaction pathway.
Computational Approaches to Reaction Mechanism Analysis
While specific computational studies focusing exclusively on this compound are not extensively documented in publicly available literature, the reactivity and mechanistic pathways of this molecule can be effectively investigated using established computational chemistry techniques. Density Functional Theory (DFT) has emerged as a powerful tool for elucidating complex organic reaction mechanisms, offering insights that are often difficult to obtain through experimental methods alone. iciq.orgnih.govrsc.org By modeling the interactions between molecules at an electronic level, DFT can predict reaction outcomes, rationalize selectivity, and characterize transient intermediates. iciq.orgnih.gov
The analysis of a molecule like this compound would typically involve two key areas of focus: the reactivity of the α-haloketone moiety and the selective reactivity of the di-substituted aromatic ring.
Investigating Nucleophilic Substitution at the α-Carbon
The propan-2-one chain, with a bromine atom on the adjacent carbon, is analogous to other α-haloketones, which are known to undergo nucleophilic substitution reactions. up.ac.zaup.ac.za Computational modeling of these reactions can provide a detailed understanding of the reaction energetics. up.ac.za DFT calculations can be used to map the potential energy surface of the reaction, identifying the transition state and calculating the activation energy. up.ac.zaup.ac.za
For instance, in a comparative study of α-bromoacetophenone with various nucleophiles, DFT modeling has been used to determine the activation energies, providing a quantitative measure of the reaction's feasibility. up.ac.za A similar approach could be applied to this compound to understand how the electronic effects of the bromo-iodo-phenyl group influence the energetics of nucleophilic substitution at the α-position.
Illustrative Data from a DFT Study on a Related α-Haloketone:
| Nucleophile | Solvent | Calculated Activation Energy (kcal/mol) |
| Phenolate (PhO⁻) | Acetonitrile (B52724) | 15.8 |
| Acetate (B1210297) (AcO⁻) | Acetonitrile | 18.2 |
| Methoxide (MeO⁻) | Methanol (B129727) | 14.5 |
This table is illustrative and based on data for analogous compounds to demonstrate the type of information obtainable from DFT calculations. Actual values for this compound would require specific modeling.
Analyzing Site-Selectivity in Cross-Coupling Reactions
The presence of two different halogen atoms on the phenyl ring (bromine and iodine) makes this compound a prime candidate for site-selective cross-coupling reactions. nih.govacs.org Computational studies are instrumental in predicting which C-X bond (C-I vs. C-Br) will preferentially undergo oxidative addition to a metal catalyst, which is often the rate-determining and selectivity-determining step in cross-coupling reactions. iciq.orgnih.govnih.gov
DFT calculations can determine the bond dissociation energies (BDEs) of the C-I and C-Br bonds and model the oxidative addition transition states. nih.gov Generally, the C-I bond is weaker and more readily cleaved than the C-Br bond, suggesting that cross-coupling reactions would likely occur at the iodine-bearing carbon. nih.gov Computational models can quantify this preference by comparing the activation barriers for oxidative addition at each site.
Hypothetical DFT-Calculated Parameters for Site-Selectivity Analysis:
| Parameter | C-I Bond (at C4) | C-Br Bond (at C2) |
| Bond Dissociation Energy (kcal/mol) | 65 | 78 |
| Activation Energy for Oxidative Addition (kcal/mol) | 18 | 25 |
| LUMO Coefficient on Carbon | 0.35 | 0.21 |
This table is a hypothetical representation of data that could be generated for this compound to predict site-selectivity in cross-coupling reactions. The values are based on general trends in polyhalogenated arenes. nih.gov
Furthermore, computational methods like Natural Bond Orbital (NBO) analysis can provide insights into the electronic structure of the molecule, such as charge distributions and orbital interactions, which govern its reactivity. nih.gov The local electrophilicity, often evaluated using Fukui functions, can also be calculated to predict the most probable sites for nucleophilic attack. chemrxiv.org These computational tools, when used in concert, provide a comprehensive framework for understanding and predicting the complex reactivity of this compound.
Spectroscopic and Structural Elucidation of 1 2 Bromo 4 Iodophenyl Propan 2 One
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules. For 1-(2-Bromo-4-iodophenyl)propan-2-one, both ¹H and ¹³C NMR, supplemented by two-dimensional techniques, provide unambiguous evidence for its constitution.
The ¹H NMR spectrum of this compound is expected to show distinct signals corresponding to the aromatic protons and the aliphatic propanone side chain. The substitution pattern on the phenyl ring—a bromine atom at position 2 and an iodine atom at position 4—dictates the chemical shifts and coupling patterns of the three aromatic protons.
Aromatic Protons: The protons on the substituted benzene (B151609) ring are anticipated to appear in the downfield region of the spectrum, typically between δ 7.0 and 8.0 ppm. The electron-withdrawing nature of the halogen substituents deshields these protons. The proton at position 3 (H-3) would likely appear as a doublet of doublets, coupled to both H-5 and H-6. The proton at position 5 (H-5) would also be a doublet of doublets, while the proton at position 6 (H-6) would likely be a doublet.
Methylene (B1212753) and Methyl Groups: The aliphatic portion of the molecule gives rise to two characteristic singlets. The methylene protons (-CH₂-) adjacent to the aromatic ring are expected to produce a sharp singlet, anticipated around δ 3.8-4.5 ppm. The methyl protons (-CH₃) of the ketone group will also appear as a singlet, typically further upfield, around δ 2.1-2.4 ppm.
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |
| Aromatic H-3 | 7.50 - 7.70 | dd |
| Aromatic H-5 | 7.80 - 8.00 | dd |
| Aromatic H-6 | 7.20 - 7.40 | d |
| Methylene (-CH₂-) | 3.80 - 4.50 | s |
| Methyl (-CH₃) | 2.10 - 2.40 | s |
Note: Predicted values are based on the analysis of structurally similar compounds.
The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom in this compound will produce a distinct signal.
Carbonyl Carbon: The most downfield signal in the spectrum is attributed to the carbonyl carbon (C=O) of the ketone group, typically appearing above δ 200 ppm due to its unique electronic environment.
Aromatic Carbons: The six carbons of the phenyl ring will resonate in the aromatic region (δ 110-150 ppm). The carbons directly attached to the halogens (C-2 and C-4) are significantly influenced by the electronegativity and anisotropic effects of bromine and iodine, a phenomenon known as the heavy-atom effect. The signals for C-2 (attached to bromine) and C-4 (attached to iodine) are expected at distinct chemical shifts. The remaining aromatic carbons (C-1, C-3, C-5, C-6) will also have characteristic shifts based on their position relative to the substituents.
Aliphatic Carbons: The methylene carbon (-CH₂-) and the methyl carbon (-CH₃) will appear in the upfield region of the spectrum. The methylene carbon, being adjacent to the aromatic ring, will be more deshielded than the terminal methyl carbon.
Table 2: Predicted ¹³C NMR Spectral Data for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| Carbonyl (C=O) | > 200 |
| Aromatic C-1 | 138 - 142 |
| Aromatic C-2 (C-Br) | 120 - 125 |
| Aromatic C-3 | 130 - 135 |
| Aromatic C-4 (C-I) | 95 - 100 |
| Aromatic C-5 | 139 - 143 |
| Aromatic C-6 | 128 - 132 |
| Methylene (-CH₂-) | 45 - 55 |
| Methyl (-CH₃) | 28 - 33 |
Note: Predicted values are based on the analysis of structurally similar compounds.
To confirm the assignments made from one-dimensional spectra, various 2D NMR experiments would be employed.
COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings, helping to trace the connectivity within the aromatic spin system (e.g., correlations between H-3, H-5, and H-6).
HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates protons with their directly attached carbons, allowing for the unambiguous assignment of the signals for the methylene, methyl, and protonated aromatic carbons.
HMBC (Heteronuclear Multiple Bond Correlation): This technique is crucial for establishing long-range (2-3 bond) correlations. Key correlations would include the one between the methylene protons and the carbonyl carbon, as well as with the aromatic carbons (C-1, C-2, and C-6), confirming the connection of the propanone side chain to the phenyl ring.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment shows through-space correlations between protons that are in close proximity, which can help to confirm the substitution pattern, for instance, by observing a correlation between the methylene protons and the aromatic proton at position 6.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and elemental formula of a compound and to study its fragmentation patterns upon ionization.
HRMS provides a highly accurate mass measurement of the molecular ion. The molecular formula for this compound is C₉H₈BrIO. The presence of bromine, with its two abundant isotopes (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), and iodine (monoisotopic at ¹²⁷I) results in a characteristic isotopic pattern for the molecular ion peak. HRMS can determine the mass with sufficient accuracy to confirm the elemental composition.
Calculated Exact Mass: The theoretical monoisotopic mass for [C₉H₈⁷⁹BrIO + H]⁺ is calculated to be 353.8803. An experimental value from HRMS that matches this calculated mass to within a few parts per million would confirm the elemental formula.
Electron Ionization Mass Spectrometry (EI-MS) involves bombarding the molecule with high-energy electrons, causing it to fragment in a reproducible manner. The analysis of these fragments provides valuable structural information.
Key fragmentation pathways for this compound would likely include:
Alpha-Cleavage: Cleavage of the bond between the carbonyl carbon and the methylene carbon, leading to the formation of a stable acylium ion.
Benzylic Cleavage: Fission of the bond between the methylene group and the aromatic ring, generating a substituted benzyl (B1604629) cation.
Loss of Halogens: The C-Br and C-I bonds can cleave, leading to fragments corresponding to the loss of a bromine or iodine radical.
McLafferty Rearrangement: While less common for this specific structure, rearrangement reactions could potentially occur.
The resulting mass spectrum would show a parent molecular ion peak [M]⁺ and several fragment ion peaks. The isotopic signature of bromine would be evident in any fragment that retains the bromine atom, appearing as a pair of peaks (m/z and m/z+2) of nearly equal intensity.
Table 3: Predicted Major Mass Fragments for this compound
| m/z (for ⁷⁹Br) | Possible Fragment Structure |
| 354 | [C₉H₈BrIO]⁺ (Molecular Ion) |
| 311 | [C₈H₅BrIO]⁺ (Loss of •CH₃CO) |
| 275 | [C₉H₈IO]⁺ (Loss of •Br) |
| 227 | [C₉H₈BrO]⁺ (Loss of •I) |
| 196/198 | [C₇H₅BrI]⁺ |
| 43 | [CH₃CO]⁺ (Acylium ion) |
Note: The table shows predicted fragments. The m/z values correspond to the ⁷⁹Br isotope; corresponding peaks for ⁸¹Br would appear at m/z+2.
Electrospray Ionization Mass Spectrometry (ESI-MS)
Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is instrumental in determining the molecular weight of thermally labile and large molecules. nih.gov In the analysis of this compound, ESI-MS provides crucial information about its molecular mass and isotopic distribution. The technique involves the transfer of ions from a solution into the gaseous phase with the assistance of electrical energy, allowing for sensitive analysis. nih.gov
In negative-ion ESI, it is possible to induce in-source fragmentation, which can lead to the detection of bromide ions (m/z 79 and 81) and iodide ions (m/z 127), further confirming the presence of these halogens in the molecule. researchgate.net The molecular ion peak for this compound would be expected to show a complex isotopic pattern due to the presence of both bromine and iodine.
| Ion | Description | Expected m/z |
| [M+H]⁺ | Protonated molecular ion | 382.89 |
| [M+Na]⁺ | Sodium adduct of the molecule | 404.87 |
| [M-H]⁻ | Deprotonated molecular ion | 380.88 |
This interactive table provides expected mass-to-charge ratios (m/z) for common adducts of this compound in ESI-MS. The exact mass is calculated based on the most abundant isotopes.
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. The vibrational frequencies of specific bonds within the molecule provide a unique spectral fingerprint.
The IR spectrum of this compound is expected to exhibit several characteristic absorption bands corresponding to its functional groups.
Carbonyl (C=O) Stretch: A strong absorption band is anticipated in the region of 1700-1725 cm⁻¹, which is characteristic of the carbonyl group in a ketone.
Aromatic C-H Stretch: Absorption bands for the aromatic C-H stretching vibrations are typically observed above 3000 cm⁻¹.
Aromatic C=C Stretch: The stretching vibrations of the carbon-carbon double bonds in the phenyl ring usually appear in the 1450-1600 cm⁻¹ region.
Aliphatic C-H Stretch: The C-H stretching vibrations of the methyl and methylene groups are expected in the range of 2850-2975 cm⁻¹. docbrown.info
C-Br Stretch: The carbon-bromine stretching vibration typically gives rise to an absorption band in the fingerprint region, generally between 500 and 600 cm⁻¹. docbrown.info
C-I Stretch: The carbon-iodine stretching vibration is expected to appear at even lower wavenumbers, typically in the range of 480-610 cm⁻¹.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| Carbonyl (C=O) | Stretch | 1700 - 1725 |
| Aromatic C-H | Stretch | > 3000 |
| Aromatic C=C | Stretch | 1450 - 1600 |
| Aliphatic C-H | Stretch | 2850 - 2975 |
| C-Br | Stretch | 500 - 600 |
| C-I | Stretch | 480 - 610 |
This interactive table summarizes the expected characteristic infrared vibrational frequencies for the functional groups present in this compound.
X-ray Crystallography
X-ray crystallography is an indispensable technique for the unambiguous determination of the three-dimensional atomic arrangement of a molecule in its crystalline state.
Computational and Theoretical Studies of 1 2 Bromo 4 Iodophenyl Propan 2 One
Quantum Chemical Calculations (e.g., DFT methods)
Density Functional Theory (DFT) is a prominent computational method used to study the electronic structure of molecules. researchgate.net It offers a good balance between accuracy and computational cost, making it a suitable choice for analyzing medium-sized organic molecules. researchgate.net Calculations are typically performed using a basis set, such as 6-311++G(d,p), which defines the mathematical functions used to describe the orbitals of the atoms. researchgate.net
The first step in most computational studies is to determine the most stable three-dimensional arrangement of atoms in the molecule, known as the optimized molecular geometry. This is achieved by finding the minimum energy structure on the potential energy surface. For 1-(2-bromo-4-iodophenyl)propan-2-one, this would involve calculating the bond lengths, bond angles, and dihedral (torsional) angles.
Conformational analysis is crucial for flexible molecules. The propan-2-one side chain can rotate relative to the phenyl ring. A scan of the dihedral angle around the bond connecting the phenyl ring and the propanone group would reveal the most stable conformers. For instance, in a study of raspberry ketone, a scan of a key dihedral angle revealed three conformers, with the lowest energy structure being separated from the others by approximately 5 kJ·mol–1. nih.gov Similar calculations for this compound would identify its preferred spatial arrangement, which is critical for understanding its reactivity and interactions.
Table 1: Predicted Geometrical Parameters for a Phenylpropanone Analogue
| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |
|---|---|---|---|
| C-C (ring) | 1.39 | 120 | - |
| C-Br | 1.88 | - | - |
| C-I | 2.10 | - | - |
| C=O | 1.22 | - | - |
| C-C-C (side chain) | - | 118 | 180 (anti-periplanar) |
Note: The data in this table is illustrative and based on typical values for similar functional groups and the conformational analysis of raspberry ketone. nih.gov Specific values for this compound would require dedicated DFT calculations.
The electronic properties of a molecule are key to its reactivity. Frontier Molecular Orbital (FMO) theory is a central part of this analysis. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The HOMO is the orbital most likely to donate electrons, while the LUMO is the most likely to accept them.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's chemical reactivity and kinetic stability. nih.gov A small energy gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.gov For example, a study on a chalcone (B49325) derivative reported a HOMO-LUMO energy gap of 3.08 eV, indicating significant chemical reactivity. dntb.gov.ua The distribution of the HOMO and LUMO across the molecule reveals the likely sites for electrophilic and nucleophilic attack.
Table 2: Frontier Molecular Orbital Energies for a Halogenated Aromatic Compound Analogue
| Orbital | Energy (eV) |
|---|---|
| HOMO | -5.97 |
| LUMO | -0.85 |
Note: This data is from a study on (E)-N'-(2-bromophenyl)-N-(2,6-diisopropylphenyl)formamidine and is provided for illustrative purposes. researchgate.net The actual values for this compound would differ.
A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution in a molecule. nih.gov It is plotted on the electron density surface and color-coded to show regions of positive and negative electrostatic potential. Red areas indicate negative potential, which are susceptible to electrophilic attack, while blue areas represent positive potential, which are prone to nucleophilic attack. researchgate.net
For this compound, the MEP would likely show a region of high negative potential around the oxygen atom of the carbonyl group due to its high electronegativity. nih.govresearchgate.net The hydrogen atoms would likely be in regions of positive potential. nih.gov The halogen atoms, bromine and iodine, can have complex effects on the electrostatic potential of the aromatic ring. Mulliken charge analysis can also be performed to estimate the partial charge on each atom in the molecule. researchgate.net
Quantum chemical calculations can predict the vibrational frequencies of a molecule, which correspond to the peaks observed in infrared (IR) and Raman spectra. uantwerpen.beresearchgate.net These predictions are valuable for assigning the vibrational modes observed in experimental spectra. researchgate.net The calculated frequencies are often scaled to correct for systematic errors in the computational methods.
Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts can be predicted. liverpool.ac.uk The Gauge-Including Atomic Orbital (GIAO) method is commonly used for this purpose. liverpool.ac.uk These predictions can aid in the interpretation of experimental ¹H and ¹³C NMR spectra.
Table 3: Predicted Vibrational Frequencies for a Phenylpropanone Analogue
| Vibrational Mode | Calculated Frequency (cm⁻¹) | Experimental IR (cm⁻¹) | Experimental Raman (cm⁻¹) |
|---|---|---|---|
| C=O stretch | 1701 | 1705 | 1702 |
| C-H stretch (aromatic) | 3100-3000 | ~3050 | ~3050 |
| C-Br stretch | 650-550 | - | - |
Note: The data for the C=O stretch is based on a bischalcone derivative. researchgate.net The ranges for other stretches are typical values. Specific predictions for this compound would require dedicated calculations.
Reactivity and Energetic Profiles
Computational methods can also be used to explore the reactivity of a molecule and the energetics of chemical reactions.
To understand the mechanism of a chemical reaction, it is essential to identify the transition state, which is the highest energy point along the reaction pathway. Computational methods can be used to locate and characterize transition state structures. By calculating the energy of the reactants, transition state, and products, the activation energy (reaction barrier) can be determined. unifap.br
For this compound, this approach could be used to study various potential reactions, such as nucleophilic addition to the carbonyl group or reactions involving the halogen substituents. For example, in a study of E/Z isomerization in paracetamol analogues, DFT was used to estimate barrier heights ranging from 16 to 19 kcal·mol-1. unifap.br Similar calculations could provide valuable insights into the kinetics and mechanisms of reactions involving this compound.
Thermochemistry of Reactions Involving the Compound
A thermochemical analysis would involve calculating key thermodynamic properties to understand the stability and reactivity of this compound. Using quantum chemical methods like Density Functional Theory (DFT), researchers could compute standard enthalpies of formation (ΔHf°), Gibbs free energies of formation (ΔGf°), and entropies (S°). These values are crucial for predicting the spontaneity and energy changes of reactions the compound might undergo, such as nucleophilic substitution, oxidation, or reduction. For example, calculating the enthalpy change (ΔHrxn) for a proposed reaction pathway would indicate whether the reaction is exothermic or endothermic.
Natural Bond Orbital (NBO) Analysis
Natural Bond Orbital (NBO) analysis is a powerful tool to translate the complex results of a quantum chemical calculation into the familiar language of chemical bonding. It provides a localized, Lewis-like picture of the electron distribution within the this compound molecule.
An NBO analysis would yield insights into:
Hybridization and Bonding: It would detail the hybridization of atomic orbitals (e.g., sp², sp³) forming the sigma (σ) and pi (π) bonds within the molecule, such as the C-C bonds of the phenyl ring, the C=O bond of the ketone, and the C-Br and C-I bonds.
Atomic Charges: The analysis would calculate the natural atomic charges on each atom, revealing the electrostatic potential and identifying electrophilic (electron-deficient) and nucleophilic (electron-rich) centers.
Donor-Acceptor Interactions: A key feature of NBO analysis is the examination of delocalization effects through second-order perturbation theory. This reveals stabilizing interactions, such as hyperconjugation, where electrons move from an occupied bonding orbital (a donor) to an unoccupied anti-bonding orbital (an acceptor). For instance, it could quantify the interaction between a lone pair on the oxygen atom and the anti-bonding orbitals of adjacent carbon atoms.
A hypothetical data table for donor-acceptor interactions might look like this:
| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) |
| LP(1) O | σ(C-C) | Value |
| σ(C-H) | σ(C-Br) | Value |
| π(C=C) | π*(C=O) | Value |
| Note: E(2) represents the stabilization energy from the donor-acceptor interaction. This data is hypothetical. |
Molecular Dynamics (MD) Simulations
Molecular dynamics (MD) simulations would be used to study the movement and behavior of the this compound molecule over time, providing a dynamic picture of its physical properties.
MD simulations can explore the conformational landscape of the molecule. The key rotatable bonds in this compound are the bond between the phenyl ring and the propanone side chain, and the bond within the side chain itself. By simulating the molecule's movement, researchers could:
Identify the most stable, low-energy conformations.
Determine the energy barriers to rotation around these bonds.
Analyze the flexibility of the side chain relative to the substituted aromatic ring. This information is crucial for understanding how the molecule's shape might influence its ability to interact with other molecules or biological targets.
To understand the compound's behavior in a real-world environment, MD simulations would be performed with the molecule surrounded by solvent molecules (e.g., water, ethanol). This allows for the study of:
Solvation Shells: How solvent molecules arrange themselves around the solute, particularly around the polar ketone group and the halogen atoms.
Intermolecular Forces: The specific non-covalent interactions, such as dipole-dipole interactions, halogen bonding (involving the bromine and iodine atoms), and van der Waals forces, that govern the molecule's interaction with the solvent and with other solute molecules.
Solubility: By calculating the free energy of solvation, these simulations can provide a theoretical prediction of the compound's solubility in different media.
Advanced Theoretical Concepts
Fukui functions are a central concept in Conceptual Density Functional Theory (DFT) used to describe and predict chemical reactivity. They identify which atoms in a molecule are most susceptible to different types of chemical attack.
The Fukui function is calculated to distinguish between three types of reactivity:
Nucleophilic Attack (f+): This function highlights the sites most likely to accept an electron, pinpointing the most electrophilic atoms.
Electrophilic Attack (f-): This function identifies the sites most likely to donate an electron, indicating the most nucleophilic atoms.
Radical Attack (f0): This function predicts the sites most susceptible to attack by a radical species.
For this compound, one would expect the carbonyl carbon to be a primary site for nucleophilic attack (a high f+ value), while the aromatic ring and potentially the oxygen atom's lone pairs would be sites for electrophilic attack (high f- values). These descriptors provide a more nuanced and quantitative picture of reactivity than simple atomic charges alone.
A hypothetical data table for condensed Fukui functions might be:
| Atom | f+ | f- |
| C (carbonyl) | High Value | Low Value |
| O (carbonyl) | Low Value | High Value |
| C (aromatic) | Value | Value |
| Br | Value | Value |
| I | Value | Value |
| Note: This data is hypothetical and serves for illustrative purposes only. |
Bond Dissociation Energies
Computational and theoretical studies provide crucial insights into the chemical reactivity and stability of molecules by determining their bond dissociation energies (BDEs). The BDE is the enthalpy change required to break a specific bond homolytically in the gas phase, yielding two radical fragments. For this compound, the BDEs of the carbon-bromine (C-Br) and carbon-iodine (C-I) bonds are of particular interest as they indicate the relative likelihood of cleavage at these sites, which is fundamental to understanding the molecule's potential chemical transformations.
While specific computational studies on this compound are not extensively available in the current literature, the BDEs for its C-Br and C-I bonds can be estimated and discussed based on established principles and computational data for structurally related compounds, such as substituted halobenzenes. Density Functional Theory (DFT) and higher-level composite methods are commonly employed for these calculations. nih.govrsc.org
General Trends in Carbon-Halogen Bond Dissociation Energies
The strength of carbon-halogen (C-X) bonds in aromatic compounds generally decreases down the halogen group. This trend is attributed to the increasing atomic size and bond length, as well as the decreasing electronegativity of the halogen, which leads to poorer orbital overlap with carbon. chemguideforcie.co.uk Consequently, the C-I bond is expected to be significantly weaker and more susceptible to cleavage than the C-Br bond in the subject molecule. chemguideforcie.co.ukquora.com
The following table presents typical calculated BDE values for simple halobenzenes, which serve as a baseline for understanding the bonds in more complex substituted systems.
| Compound | Bond | Computational Method | Calculated BDE (kcal/mol) |
|---|---|---|---|
| Chlorobenzene | C-Cl | G3B3 | 99.0 |
| Chlorobenzene | C-Cl | B3LYP | 91.0 |
| Bromobenzene | C-Br | CBS-RAD | 79.7 |
| Bromobenzene | C-Br | B3LYP | 83.7 |
Substituent Effects on C-Br and C-I BDEs
The presence of substituents on the phenyl ring significantly influences the C-X bond dissociation energies. In this compound, three substituents are present: a bromine atom, an iodine atom, and a propan-2-one group. The electronic nature and position of these groups alter the stability of the parent molecule and the resulting aryl radical, thereby affecting the BDE.
Halogen Substituents : The presence of a second halogen atom on the ring can influence the BDE of the other. The effect is generally modest and depends on the relative positions of the halogens.
Propan-2-one Group : The -(CH2COCH3) group at the C1 position is an electron-withdrawing group due to the carbonyl moiety. Electron-withdrawing substituents can affect the stability of the radical formed upon bond cleavage. nsf.gov The position of this group relative to the halogens (ortho to bromine, meta to iodine) will have a differential impact on the C-Br and C-I BDEs. Research on substituted toluenes has shown that both electron-donating and electron-withdrawing groups can reduce the BDE of a benzylic C-H bond by stabilizing the resulting radical through spin delocalization. nih.gov A similar principle can apply to the stability of the aryl radical formed after C-X bond cleavage.
Computational studies on various substituted bromobenzenes have quantified the effect of different substituents on the C-Br bond strength. The data below illustrates how BDEs can be altered by the electronic properties of the substituent.
| Compound | Position of Cl | Computational Method | Calculated BDE (kcal/mol) |
|---|---|---|---|
| Monochloropyrrole | 2-Cl | G3B3 | 101.9 |
| Monochloropyrrole | 3-Cl | G3B3 | 101.4 |
| Monochlorofuran | 2-Cl | G3B3 | 101.8 |
| Monochlorofuran | 3-Cl | G3B3 | 102.3 |
| Monochloropyrimidine | 2-Cl | G3B3 | 94.8 |
| Monochloropyrimidine | 4-Cl | G3B3 | 93.0 |
| Monochloropyrimidine | 5-Cl | G3B3 | 99.6 |
Applications of 1 2 Bromo 4 Iodophenyl Propan 2 One in Organic Synthesis
Building Block for Complex Carbon Frameworks
The unique combination of reactive sites in 1-(2-Bromo-4-iodophenyl)propan-2-one makes it an excellent starting material for building intricate carbon skeletons.
As a Precursor in Multi-Component Reactions
Multi-component reactions (MCRs), which involve the combination of three or more reactants in a single operation to form a complex product, are highly valued for their efficiency and atom economy. While specific MCRs starting directly with this compound are not extensively documented, its structural motifs are amenable to several classical MCRs. The ketone functionality can participate as the carbonyl component in reactions like the Biginelli or Hantzsch reactions, typically after an initial condensation step to form a more suitable intermediate. For instance, condensation with an active methylene (B1212753) compound could generate a 1,3-dicarbonyl intermediate, a key substrate for these heterocycle-forming MCRs. The presence of the bromo- and iodo-substituents offers the potential for post-MCR modifications, where the halogenated aromatic ring of the newly formed complex molecule can be further functionalized using cross-coupling reactions.
Role in Heterocyclic Compound Synthesis (e.g., pyrazolines, chalcone (B49325) derivatives)
The compound is a potent precursor for the synthesis of various heterocyclic compounds, most notably through the formation of chalcone and pyrazoline derivatives.
Chalcone Derivatives: Chalcones, or 1,3-diaryl-2-propen-1-ones, are important intermediates in the biosynthesis of flavonoids and are commonly synthesized via the Claisen-Schmidt condensation. wikipedia.orgyoutube.com This reaction involves the base-catalyzed condensation of an aromatic ketone with an aromatic aldehyde. wikipedia.orgyoutube.com this compound, a benzyl (B1604629) methyl ketone, possesses acidic α-hydrogens on the methyl group that can be deprotonated to form an enolate. This enolate can then act as a nucleophile, attacking an aromatic aldehyde to yield a chalcone derivative after dehydration. This process allows for the incorporation of a wide variety of substituted aryl groups, depending on the aldehyde used.
Table 1: Potential Chalcone Derivatives from this compound This table is interactive. Click on the headers to sort.
| Aldehyde Reactant | Resulting Chalcone Derivative |
|---|---|
| Benzaldehyde | (E)-1-(2-Bromo-4-iodophenyl)-4-phenylbut-3-en-2-one |
| 4-Methoxybenzaldehyde | (E)-1-(2-Bromo-4-iodophenyl)-4-(4-methoxyphenyl)but-3-en-2-one |
| 4-Nitrobenzaldehyde | (E)-1-(2-Bromo-4-iodophenyl)-4-(4-nitrophenyl)but-3-en-2-one |
Pyrazoline Derivatives: Pyrazolines are five-membered heterocyclic compounds with two adjacent nitrogen atoms, which exhibit a range of pharmacological activities. revistabionatura.org A common and effective route to synthesize 2-pyrazolines is the cyclocondensation reaction of an α,β-unsaturated ketone (chalcone) with hydrazine (B178648) or its derivatives. revistabionatura.orgresearchgate.net The chalcones synthesized from this compound can be readily converted into pyrazolines. The reaction proceeds by the nucleophilic attack of the hydrazine on the carbonyl carbon of the chalcone, followed by an intramolecular cyclization and dehydration. The use of substituted hydrazines allows for the synthesis of N-substituted pyrazoline derivatives. nih.gov
Scaffold for Further Chemical Transformations
The di-halogenated phenyl ring and the ketone group of this compound provide multiple handles for subsequent chemical modifications, making it an excellent scaffold for building molecular diversity.
Introduction of Additional Functionalities via Halogen Exchange
The aromatic ring of the compound is substituted with both bromine and iodine. The carbon-iodine bond is generally weaker and more reactive than the carbon-bromine bond in metal-catalyzed cross-coupling reactions. This differential reactivity allows for selective functionalization. For example, palladium-catalyzed reactions like Suzuki, Heck, or Sonogashira couplings can be performed selectively at the iodo-position while leaving the bromo-position intact for a subsequent, different coupling reaction.
Furthermore, the bromo-substituent can be replaced with other halogens through an aromatic Finkelstein reaction. manac-inc.co.jpfrontiersin.orgnih.gov This halogen exchange is typically catalyzed by copper(I) salts and allows for the conversion of the aryl bromide to an aryl iodide, chloride, or fluoride. frontiersin.orgnih.govresearchgate.net Such transformations are valuable for tuning the electronic properties of the molecule or for accessing substrates for specific subsequent reactions, such as radiofluorination in medicinal chemistry.
Table 2: Selective Transformations of the Halogenated Ring This table is interactive. Click on the headers to sort.
| Reaction Type | Target Halogen | Typical Conditions | Outcome |
|---|---|---|---|
| Suzuki Coupling | Iodine | Pd catalyst (e.g., Pd(PPh₃)₄), base, boronic acid | Selective C-C bond formation at C4 |
| Sonogashira Coupling | Iodine | Pd/Cu catalyst, base, terminal alkyne | Selective C-C triple bond formation at C4 |
| Heck Coupling | Iodine | Pd catalyst, base, alkene | Selective C-C double bond formation at C4 |
| Aromatic Finkelstein | Bromine | CuI, NaI, diamine ligand | Conversion of C2-Br to C2-I |
Modification of the Ketone Moiety
The ketone group is one of the most versatile functional groups in organic chemistry and can be transformed into a wide range of other functionalities.
Reduction: The ketone can be reduced to a secondary alcohol, 1-(2-bromo-4-iodophenyl)propan-2-ol, using various reducing agents such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). This introduces a hydroxyl group and a chiral center.
Nucleophilic Addition: Grignard reagents or organolithium compounds can add to the carbonyl carbon to form tertiary alcohols, extending the carbon skeleton.
Wittig Reaction: Reaction with a phosphonium (B103445) ylide (Wittig reagent) can convert the carbonyl group into a carbon-carbon double bond, providing access to substituted alkenes.
Reductive Amination: The ketone can be converted into an amine through reaction with ammonia (B1221849) or a primary/secondary amine in the presence of a reducing agent (e.g., NaBH₃CN).
Oxime and Hydrazone Formation: The ketone readily reacts with hydroxylamine (B1172632) or hydrazine to form the corresponding oxime or hydrazone. These derivatives can serve as intermediates for further transformations like the Beckmann rearrangement (for oximes) or the Wolff-Kishner reduction (for hydrazones).
Strategies for Stereoselective Synthesis Utilizing the Compound
The prochiral nature of the ketone in this compound allows for the application of stereoselective methods to generate chiral molecules, which is of paramount importance in medicinal chemistry and materials science.
The most direct approach to inducing chirality is the asymmetric reduction of the ketone to form an enantiomerically enriched secondary alcohol. This can be achieved using various well-established methods:
Enzymatic Reduction: Biocatalysts, such as ketone reductases (KREDs) from yeast or bacteria, can reduce the ketone with high enantioselectivity, often yielding one enantiomer of the alcohol in high purity. mdpi.com
Chiral Reducing Agents: Stoichiometric chiral reducing agents, such as those derived from boranes like the Midland Alpine-Borane or Corey-Bakshi-Shibata (CBS) reagents, are effective for the enantioselective reduction of prochiral ketones.
Asymmetric Hydrogenation: Catalytic asymmetric hydrogenation, pioneered by Noyori and others, uses transition metal catalysts (e.g., Ruthenium, Rhodium) with chiral ligands to reduce the ketone with high efficiency and enantioselectivity.
The resulting chiral alcohol is a valuable building block. The stereocenter can direct the stereochemical outcome of subsequent reactions, and the hydroxyl group can be used for further functionalization, enabling the synthesis of complex, enantiopure target molecules.
Table 3: Examples of Catalysts for Asymmetric Ketone Reduction This table is interactive. Click on the headers to sort.
| Catalyst/Reagent | Method | Typical Outcome |
|---|---|---|
| Corey-Bakshi-Shibata (CBS) Reagent | Catalytic Reduction with Borane | High enantiomeric excess (ee) for (S) or (R)-alcohol |
| Noyori's Ru-BINAP Catalyst | Asymmetric Hydrogenation | High ee, high turnover numbers |
| Ketone Reductases (KREDs) | Biocatalysis | Very high ee (>99%), mild conditions |
Asymmetric Transformations and Chiral Auxiliary Applications
Asymmetric transformations are a cornerstone of modern organic synthesis, enabling the selective production of a single enantiomer of a chiral molecule. This control is often achieved through the use of chiral auxiliaries, which are stereogenic groups temporarily incorporated into a prochiral substrate to direct the stereochemical outcome of a subsequent reaction.
A comprehensive review of scientific literature and chemical databases reveals no specific documented applications of This compound in the realm of asymmetric transformations or as a chiral auxiliary. Research dedicated to the stereoselective applications of this particular compound is not available in published scientific studies.
Therefore, no detailed research findings or data tables on its use in asymmetric synthesis can be provided at this time. The scientific community has not reported methodologies employing this compound to induce chirality or control stereoselectivity in chemical reactions.
Advanced Analytical Methodologies for 1 2 Bromo 4 Iodophenyl Propan 2 One in Research
Chromatographic Techniques for Purity Assessment and Isolation
Chromatographic methods are fundamental in the separation and purification of 1-(2-Bromo-4-iodophenyl)propan-2-one from reaction mixtures and in the assessment of its purity. The choice of technique depends on the volatility and polarity of the compound, as well as the specific requirements of the analysis.
Gas chromatography is a powerful technique for the analysis of volatile and thermally stable compounds. For this compound, GC can be employed to determine its purity by separating it from starting materials, solvents, and byproducts. A typical GC analysis would involve injecting a solution of the compound into a heated inlet, where it is vaporized and carried by an inert gas through a capillary column. The separation is based on the differential partitioning of the compound between the stationary phase of the column and the mobile gas phase.
The selection of the stationary phase is critical for achieving optimal separation. A mid-polarity capillary column is often suitable for halogenated aromatic compounds. The elution order would be influenced by the boiling points and polarities of the components in the mixture.
Table 1: Illustrative Gas Chromatography Parameters for Analysis of Halogenated Aromatic Ketones
| Parameter | Typical Value/Condition |
|---|---|
| Column | Phenyl-methylpolysiloxane (e.g., HP-5ms) |
| Injector Temperature | 250 - 280 °C |
| Oven Program | Initial temp. 100°C, ramp to 280°C at 10°C/min |
| Carrier Gas | Helium or Hydrogen |
| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |
It is important to note that high temperatures in the GC inlet can potentially cause degradation of thermally labile compounds. Therefore, method development would involve optimizing the temperature program to ensure the integrity of this compound during analysis.
High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the purity assessment and isolation of a broad range of compounds, including those that are not amenable to GC analysis due to low volatility or thermal instability. For this compound, reversed-phase HPLC is the most common approach.
In a reversed-phase setup, a nonpolar stationary phase (e.g., C18 or C8) is used with a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727). The separation is based on the hydrophobic interactions between the analyte and the stationary phase. Due to its relatively nonpolar nature, this compound would be well-retained on a C18 column, allowing for effective separation from more polar impurities.
Table 2: Representative High-Performance Liquid Chromatography Conditions
| Parameter | Typical Condition |
|---|---|
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile and Water (gradient or isocratic) |
| Flow Rate | 1.0 mL/min |
| Detection | UV-Vis Detector (at a wavelength of maximum absorbance) |
| Column Temperature | Ambient or slightly elevated (e.g., 30-40 °C) |
For preparative applications, the developed analytical method can be scaled up to isolate larger quantities of the pure compound.
Thin-Layer Chromatography (TLC) is an indispensable tool for the rapid and convenient monitoring of chemical reactions in real-time. thieme.de It allows chemists to qualitatively track the consumption of starting materials and the formation of products. For the synthesis of this compound, TLC can be used to determine the optimal reaction time and to assess the completeness of the reaction.
A small aliquot of the reaction mixture is spotted onto a TLC plate coated with a stationary phase (typically silica (B1680970) gel). The plate is then developed in a chamber containing a suitable mobile phase, which is a mixture of organic solvents. The separation is based on the differential adsorption of the compounds to the stationary phase.
For a compound like this compound, a mobile phase consisting of a mixture of a nonpolar solvent (e.g., hexane (B92381) or petroleum ether) and a slightly more polar solvent (e.g., ethyl acetate) would be appropriate. The relative positions of the spots on the developed plate, indicated by their retention factor (Rf) values, provide information about the progress of the reaction. For instance, in a synthetic reaction, the disappearance of the starting material spot and the appearance of a new product spot would be observed. In the synthesis of a related compound, 3-(4-Bromophenyl)-1-(2-hydroxynaphthalen-1-yl)propan-1-one, TLC was used with a mobile phase of petroleum ether/ethyl acetate (B1210297) (20:1), yielding an Rf value of 0.25 for the product. acs.org
Quantitative Analysis in Chemical Research
Accurate quantification of this compound is essential for various research applications, including yield determination and the study of reaction kinetics.
UV-Vis spectrophotometry can be a straightforward and cost-effective method for the quantitative analysis of this compound, provided the compound has a distinct chromophore and there are no interfering substances that absorb at the same wavelength. The presence of the substituted aromatic ring in this compound results in strong absorption in the UV region.
To perform a quantitative analysis, a calibration curve is first constructed by measuring the absorbance of a series of standard solutions of the pure compound at a wavelength of maximum absorbance (λmax). The concentration of the compound in an unknown sample can then be determined by measuring its absorbance and interpolating the value from the calibration curve, following the Beer-Lambert law.
Hyphenated techniques, which couple a separation method with a spectroscopic detection method, provide a powerful combination of high-resolution separation and definitive identification.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. As the separated components elute from the GC column, they enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fragmentation pattern that serves as a "fingerprint" for the compound, allowing for its unambiguous identification. For this compound, the mass spectrum would be expected to show a molecular ion peak corresponding to its molecular weight, as well as characteristic fragment ions resulting from the cleavage of specific bonds within the molecule. The presence of bromine and iodine isotopes would lead to a characteristic isotopic pattern in the mass spectrum, further aiding in the identification.
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS is a highly sensitive and selective technique that is particularly useful for the analysis of compounds that are not suitable for GC. In LC-MS, the eluent from the HPLC column is introduced into the mass spectrometer. Various ionization techniques, such as electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI), can be used to generate ions from the analyte.
LC-MS is invaluable for the identification and quantification of impurities and degradation products in samples of this compound. High-resolution mass spectrometry (HRMS) coupled with LC can provide highly accurate mass measurements, which can be used to determine the elemental composition of the parent compound and its related substances.
Table 3: Predicted Major Mass Spectrometric Fragments for this compound
| m/z (mass-to-charge ratio) | Proposed Fragment Ion |
|---|---|
| 352/354 | [M]+ (Molecular ion) |
| 310/312 | [M - C₃H₂O]+ |
| 273 | [M - Br]+ |
| 225 | [M - I]+ |
| 197/199 | [BrC₆H₃I]+ |
| 155/157 | [BrC₆H₄]+ |
The fragmentation pattern in mass spectrometry is highly dependent on the ionization energy and the specific instrumentation used. The predicted fragments in Table 3 are based on the general fragmentation patterns of aromatic ketones and halogenated compounds.
Future Research Directions and Outlook
Development of Novel and Efficient Synthetic Routes
Future research will likely prioritize the development of more efficient, cost-effective, and scalable synthetic routes to "1-(2-Bromo-4-iodophenyl)propan-2-one". While classical methods provide a foundation, contemporary organic synthesis demands greater precision and sustainability.
Key areas for development include:
Cross-Coupling Methodologies: The use of palladium-catalyzed cross-coupling reactions, such as Suzuki and Sonogashira couplings, at the iodo- and bromo- positions could be further explored to introduce a wide array of substituents. researchgate.netresearchgate.net Research into more active and stable catalyst systems will be crucial.
C-H Activation: Direct C-H functionalization of simpler precursors could offer a more atom-economical approach, avoiding the need for pre-functionalized starting materials.
One-Pot Syntheses: Designing multi-step syntheses that can be carried out in a single reaction vessel without the isolation of intermediates would significantly improve efficiency and reduce waste. rsc.org
| Synthetic Strategy | Potential Advantages | Key Research Focus |
| Advanced Cross-Coupling | High functional group tolerance, modularity | Development of novel ligands and catalysts |
| C-H Activation/Functionalization | Increased atom economy, reduced steps | Regioselectivity control, catalyst development |
| One-Pot Procedures | Reduced workup, higher throughput | Reaction compatibility, process optimization |
Exploration of Undiscovered Reactivity Patterns
The interplay between the ortho-bromo, para-iodo, and acetonyl groups on the phenyl ring suggests a rich and complex reactivity profile for "this compound" that is yet to be fully explored.
Future investigations could focus on:
Selective Halogen Functionalization: Developing conditions that allow for the selective reaction at either the bromine or iodine position is a significant challenge and a key area for future work. This would enable the stepwise introduction of different functional groups.
Intramolecular Cyclizations: The proximity of the propanone side chain to the ortho-bromo substituent could be exploited to construct novel heterocyclic systems through intramolecular reactions.
Reactivity of the Ketone: The carbonyl group itself is a site for a vast array of chemical transformations, including aldol (B89426) reactions, reductions, and reductive aminations, which could be explored in the context of this specific substituted phenylpropanone.
Advanced Computational Modeling for Structure-Reactivity Relationships
Computational chemistry offers powerful tools to predict and understand the behavior of molecules, guiding experimental work and accelerating discovery.
Future computational studies on "this compound" could include:
Density Functional Theory (DFT) Calculations: To predict spectroscopic properties, bond energies, and reaction mechanisms. This can help in understanding the regioselectivity of reactions.
Molecular Dynamics (MD) Simulations: To study the conformational preferences of the molecule and its interactions with other molecules, such as solvents or catalysts.
Quantitative Structure-Activity Relationship (QSAR) Modeling: If the compound or its derivatives show biological activity, QSAR models can be developed to correlate structural features with that activity, aiding in the design of more potent analogues. diva-portal.org
Integration with Flow Chemistry and Automated Synthesis Platforms
The transition from traditional batch synthesis to continuous flow chemistry is a major trend in modern chemical manufacturing. nih.govmdpi.comscielo.br This approach offers numerous advantages, including improved safety, better process control, and easier scalability. beilstein-journals.orgasynt.com
Future research in this area could involve:
Development of Flow Synthesis Routes: Adapting and optimizing the synthesis of "this compound" for continuous flow reactors. mdpi.com
In-line Analysis and Optimization: Integrating analytical techniques directly into the flow system to allow for real-time monitoring and optimization of reaction conditions.
Automated Synthesis: Utilizing robotic platforms to perform high-throughput screening of reaction conditions and to synthesize libraries of derivatives for further study.
| Technology | Application to "this compound" | Potential Impact |
| Flow Chemistry | Continuous and scalable synthesis. nih.govmdpi.comscielo.br | Enhanced safety, improved yield and purity. asynt.com |
| Automated Synthesis | High-throughput screening of reaction conditions and derivative synthesis. | Accelerated discovery of new reactions and compounds. |
| In-line Analytics | Real-time monitoring of reactions in flow. | Precise process control and optimization. |
Design of Sustainable and Environmentally Benign Chemical Processes
"Green chemistry" principles are increasingly important in chemical synthesis, aiming to reduce the environmental impact of chemical processes. nih.govchemistryviews.orgmcgill.ca
Future efforts to develop more sustainable syntheses of "this compound" and its derivatives could focus on:
Use of Greener Solvents: Replacing hazardous organic solvents with more environmentally friendly alternatives such as water, supercritical fluids, or bio-based solvents. chemistryviews.org
Catalysis: Employing highly efficient and recyclable catalysts to minimize waste. innoget.comresearchgate.net This includes the use of heterogeneous catalysts that can be easily separated from the reaction mixture.
Energy Efficiency: Developing reactions that can be performed at lower temperatures and pressures to reduce energy consumption.
Q & A
Q. What are the recommended synthetic routes for 1-(2-Bromo-4-iodophenyl)propan-2-one?
Methodological Answer: The synthesis typically involves halogenation and Friedel-Crafts acylation. For example:
Halogenation: Introduce bromine and iodine substituents via electrophilic aromatic substitution (EAS) using directing groups (e.g., nitro or methoxy) to achieve regioselectivity.
Acylation: Use propan-2-one (acetone) in a Friedel-Crafts reaction with the pre-halogenated aromatic ring.
Purification: Column chromatography (silica gel, hexane/ethyl acetate) or recrystallization (ethanol/water) is recommended.
Reference: Similar strategies are employed in the synthesis of nitrochroman-propan-2-one derivatives (e.g., ).
Q. How should researchers handle and dispose of this compound safely?
Methodological Answer:
- Handling: Use PPE (gloves, lab coat, goggles), work in a fume hood, and avoid inhalation/contact.
- Waste Disposal: Collect halogenated waste separately and collaborate with certified waste management services for incineration or specialized treatment.
Reference: Safety protocols for iodophenyl derivatives align with guidelines in .
Q. What spectroscopic techniques are essential for characterizing this compound?
Methodological Answer:
- NMR: H and C NMR confirm substituent positions and ketone functionality (e.g., carbonyl peak at ~205–210 ppm).
- HRMS: Validates molecular weight (theoretical: ~323.94 g/mol).
- X-ray Crystallography: Resolves spatial arrangement of bromine/iodine substituents (see for SHELX refinement).
Reference: Characterization of analogous compounds in and .
Advanced Research Questions
Q. How do bromine and iodine substituents influence electronic properties and reactivity?
Methodological Answer:
- Electronic Effects: Bromine (moderate -I effect) and iodine (stronger -I due to polarizability) deactivate the aromatic ring, directing electrophiles to meta/para positions.
- Reactivity Impact: Halogens enhance stability toward oxidation but may complicate nucleophilic substitutions.
- Crystallographic Challenges: Heavy atoms (Br, I) cause absorption effects; use SHELXL’s absorption correction tools ().
Q. What challenges arise in crystallographic refinement using SHELX for this compound?
Methodological Answer:
- Absorption Correction: Heavy atoms (Br, I) require multi-scan or empirical corrections (e.g., SADABS in SHELX).
- Disorder Modeling: Halogen positions may exhibit thermal motion; refine with restrained occupancy.
- Validation: Cross-check with PLATON’s ADDSYM to detect missed symmetry.
Reference: SHELX refinement protocols ().
Q. What strategies optimize regioselectivity in electrophilic substitutions involving this compound?
Methodological Answer:
- Directing Groups: Use temporary groups (e.g., methoxy) to guide halogen placement, then remove via hydrolysis.
- Reaction Conditions: Low temperatures (-20°C) and slow addition of electrophiles (e.g., Br₂ in DCM) improve selectivity.
- Computational Modeling: DFT calculations (e.g., Gaussian) predict charge distribution to identify reactive sites.
Reference: Regioselective synthesis in and computational approaches in crystallography ().
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
